

# Technical Guide: Structural Analysis and Characterization of 4-Amino-1H-imidazole

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## Compound of Interest

Compound Name: 4-Amino-1H-imidazol-1-ol

Cat. No.: B15223331

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Disclaimer: Information regarding the specific compound "**4-Amino-1H-imidazol-1-ol**" is not available in published scientific literature based on the conducted search. This guide will focus on the closely related and well-documented parent compound, 4-Amino-1H-imidazole (also known as 1H-imidazol-5-amine). The methodologies and characterization techniques described herein are standard for small organic molecules and would be applicable to the structural analysis of novel imidazole derivatives.

This technical whitepaper provides a comprehensive overview of the structural analysis and characterization of 4-Amino-1H-imidazole. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

## Compound Identity and Physical Properties

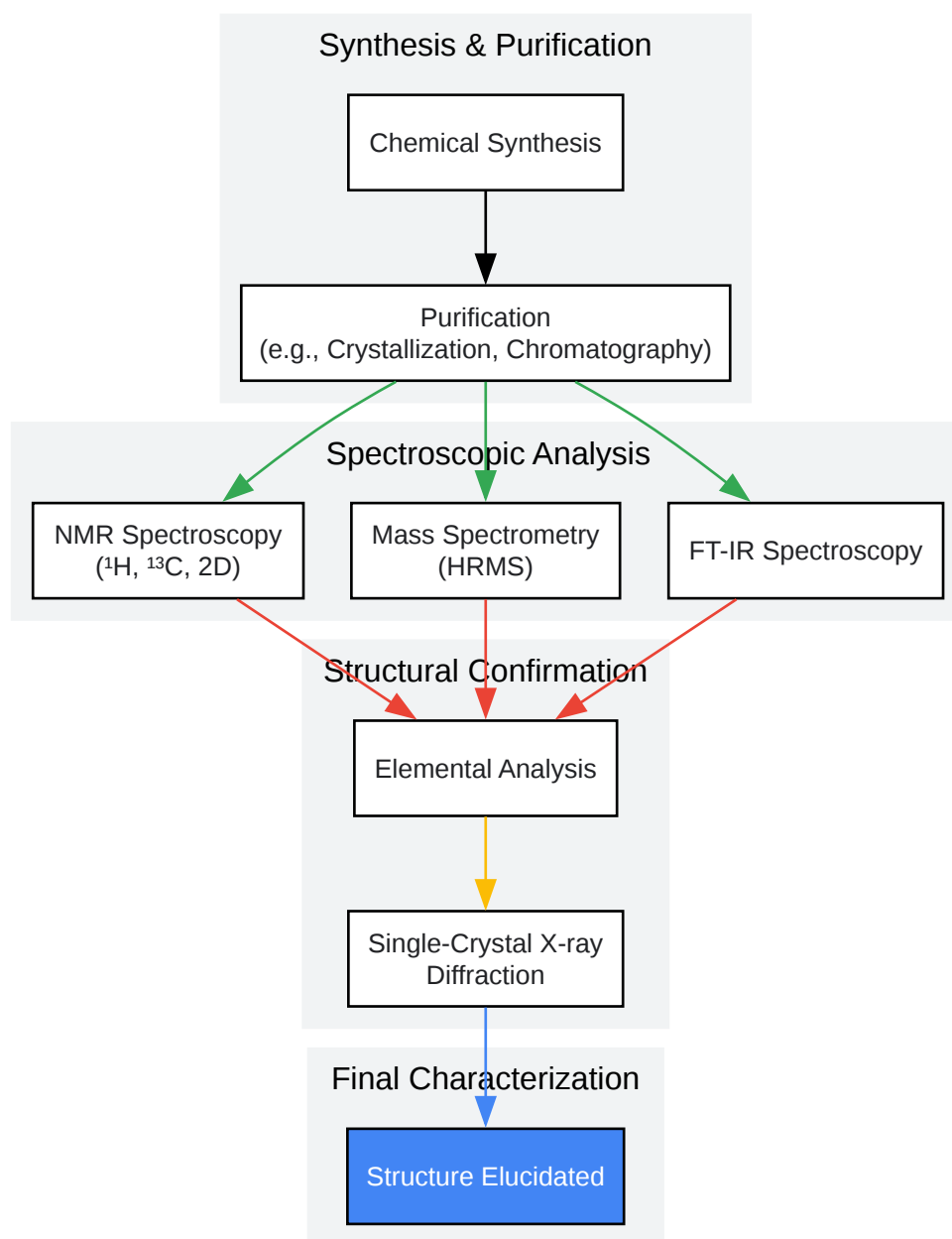
4-Amino-1H-imidazole is a heterocyclic amine that serves as a fundamental building block in medicinal chemistry. Its physical and chemical properties are summarized below.

Table 1: Computed Physicochemical Properties of 4-Amino-1H-imidazole

| Property                       | Value  | Source     |
|--------------------------------|--|------------|
| Molecular Formula              | C <sub>3</sub> H <sub>5</sub> N <sub>3</sub> | PubChem[1] |
| Molecular Weight               | 83.09 g/mol                                  | PubChem[1] |
| IUPAC Name                     | 1H-imidazol-5-amine                          | PubChem[1] |
| CAS Number                     | 4919-03-3                                    | PubChem[1] |
| Physical Description           | Solid  | PubChem[1] |
| XLogP3                         | -0.3   | PubChem[1] |
| Hydrogen Bond Donors           | 2  | PubChem[1] |
| Hydrogen Bond Acceptors        | 2  | PubChem[1] |
| Rotatable Bond Count           | 0  | PubChem[1] |
| Exact Mass                     | 83.048347172 Da                              | PubChem[1] |
| Topological Polar Surface Area | 54.7 Å <sup>2</sup>                          | PubChem[1] |

## Structural Elucidation Workflow

The structural characterization of a novel or synthesized imidazole derivative follows a logical progression of analytical techniques. The following diagram illustrates a typical workflow.



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Caption: Workflow for Structural Analysis of Imidazole Derivatives.

## Experimental Protocols

Detailed experimental protocols for the synthesis of 4-Amino-1H-imidazole are not readily available in the provided search results. However, methods for synthesizing related compounds, such as 4-amino-5-imidazolecarboxamide, are documented and can be adapted.

## General Synthesis Approach (Hypothetical)

A common route to aminoimidazoles involves the cyclization of appropriate acyclic precursors. For instance, a plausible synthesis could start from  $\alpha$ -aminocyanoacetamide or related compounds, followed by cyclization and subsequent functional group manipulations. Another approach could involve the reduction of a corresponding nitroimidazole.

Protocol: Synthesis of 4-amino-5-imidazolecarboxamide (as an example)

A documented industrial production method for a derivative involves a two-step process:

- **Intermediate Synthesis:** Under an argon atmosphere, diaminomaleonitrile and formamide are reacted in THF with phosphorus oxychloride at a controlled temperature (0-35°C). The reaction progress is monitored by LC until the starting material is consumed.[\[2\]](#)
- **Cyclization and Hydrolysis:** The resulting intermediate is then treated with sodium hydroxide in water at elevated temperatures (95°C) to yield 4-amino-5-imidazolecarboxamide.[\[2\]](#)

## Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Objective:** To determine the carbon-hydrogen framework of the molecule.
- **Protocol:**
  - Dissolve 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., DMSO- $d_6$ ,  $D_2O$ ).
  - Acquire  $^1H$  NMR spectra to identify proton environments, chemical shifts, coupling constants, and integrations.
  - Acquire  $^{13}C$  NMR spectra to identify the number and types of carbon atoms.
  - Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed to establish connectivity between atoms.

Mass Spectrometry (MS):

- Objective: To determine the molecular weight and elemental composition.
- Protocol:
  - Prepare a dilute solution of the sample in an appropriate solvent (e.g., methanol, acetonitrile).
  - Introduce the sample into a high-resolution mass spectrometer (HRMS) using a suitable ionization technique (e.g., ESI, APCI).
  - Analyze the resulting mass spectrum to determine the accurate mass of the molecular ion ( $[M+H]^+$ ).
  - Compare the measured exact mass to the calculated mass for the expected molecular formula to confirm elemental composition.

#### Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Objective: To identify the functional groups present in the molecule.
- Protocol:
  - Prepare the sample using an appropriate method (e.g., KBr pellet, thin film, or ATR).
  - Acquire the IR spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - Identify characteristic absorption bands corresponding to functional groups such as N-H (amines), C-N, and C=C/C=N bonds of the imidazole ring.

#### Single-Crystal X-ray Diffraction:

- Objective: To unambiguously determine the three-dimensional molecular structure and crystal packing.
- Protocol:
  - Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.

- Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.
- Collect diffraction data at a controlled temperature (e.g., 100 K).
- Solve the crystal structure using direct methods and refine the structural model against the collected data. This provides precise bond lengths, bond angles, and intermolecular interactions.

## Spectroscopic and Structural Data (Illustrative)

While specific experimental data for 4-Amino-1H-imidazole is not available in the search results, the following table presents the type of data that would be generated during characterization.

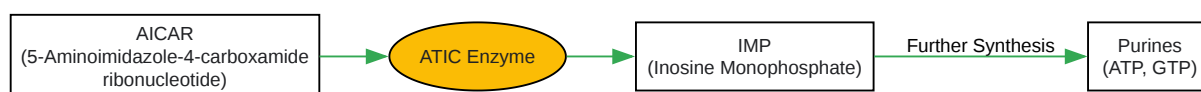
Table 2: Expected Spectroscopic and Structural Data for 4-Amino-1H-imidazole

| Technique                  | Expected Observations  |
|----------------------------|--|
| $^1\text{H}$ NMR           | Signals corresponding to the two imidazole ring protons (CH) and the amine protons ( $\text{NH}_2$ ). Chemical shifts would be influenced by the solvent and pH.             |
| $^{13}\text{C}$ NMR        | Three distinct signals for the three carbon atoms in the imidazole ring.   |
| FT-IR ( $\text{cm}^{-1}$ ) | Absorption bands for N-H stretching (amine), C-H stretching (aromatic), C=N and C=C stretching (imidazole ring).   |
| HRMS (m/z)                 | A molecular ion peak corresponding to the calculated exact mass of its protonated form ( $[\text{C}_3\text{H}_5\text{N}_3+\text{H}]^+$ ).                                    |
| X-ray Crystallography      | Would provide precise bond lengths and angles for the imidazole ring and the C-NH <sub>2</sub> bond, as well as details on hydrogen bonding networks in the crystal lattice. |

## Biological Context and Signaling

Aminoimidazoles are precursors in the de novo biosynthesis of purines. The related compound, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), is an intermediate in this pathway. The enzyme ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase) catalyzes the final two steps of purine synthesis, converting AICAR into inosine monophosphate (IMP).<sup>[3]</sup> Deficiencies in this pathway can be associated with various metabolic and developmental disorders.

The diagram below illustrates the logical relationship of AICAR within the purine biosynthesis pathway.



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Caption: Role of AICAR in the Purine Biosynthesis Pathway.

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## References

- 1. 4-Aminoimidazole | C<sub>3</sub>H<sub>5</sub>N<sub>3</sub> | CID 484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]
- 3. Construction of a Zebrafish Model of Cardiac Hypertrophy Caused by ATIC Gene Deletion and Preliminary Exploration of Aerobic Exercise Improvement [mdpi.com]
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